Niclosamide-13C6 (monohydrate)

Isotope effect LC-MS/MS Internal standard selection

Quantitative LC-MS/MS of niclosamide is compromised by deuterated IS instability and analog IS matrix effect variability. Niclosamide-13C6 (monohydrate) is the optimal SIL-IS solution. - Chemically inert 13C6 aromatic label: zero H/D exchange, perfect chromatographic co-elution, identical ionization. - Validated in environmental matrices: LOD 1.0 ng/L (water), recoveries 89.4-113%, r² ≥0.9995. - Supports FDA/EMA bioanalytical method validation: identical extraction recovery and matrix effects as analyte. - Gravimetrically assigned content, >99.0% purity, >99.0 atom% 13C isotopic purity. Certificates of Analysis (CoA) included for GMP/audit compliance.

Molecular Formula C13H10Cl2N2O5
Molecular Weight 351.09 g/mol
Cat. No. B12056175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiclosamide-13C6 (monohydrate)
Molecular FormulaC13H10Cl2N2O5
Molecular Weight351.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O
InChIInChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2/i2+1,3+1,6+1,8+1,10+1,11+1;
InChIKeyZBXRPLQCPHTHLM-GHTRJKFOSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niclosamide-13C6: Stable Isotope-Labeled Internal Standard for LC-MS/MS


Niclosamide-13C6 (monohydrate) (CAS 1325559-12-3 for the monohydrate; CAS 1325808-64-7 for the anhydrous form) is a stable isotope-labeled analog of the anthelmintic drug niclosamide, in which six carbon-12 atoms of the 4-nitroaniline ring are replaced by carbon-13 atoms . Niclosamide (BAY2353) is an orally bioavailable chlorinated salicylanilide that inhibits STAT3 with an IC50 of 0.25 μM in HeLa cells and blocks DNA replication . As a SIL-IS (stable isotope-labeled internal standard), Niclosamide-13C6 is specifically intended for the quantification of unlabeled niclosamide by LC-MS or GC-MS, providing near-identical physicochemical behavior to the analyte throughout extraction, chromatographic separation, and ionization .

Why Unlabeled or Deuterated Niclosamide Cannot Substitute for ¹³C₆-Labeled IS


In LC-MS/MS quantification, the choice of internal standard directly determines analytical accuracy and reproducibility. Unlabeled niclosamide cannot serve as an internal standard because it is indistinguishable from the target analyte in mass spectrometric detection. Structural analog internal standards (e.g., ibuprofen, used in one published niclosamide PK study [1]) carry inherent risk: they differ from the analyte in logD, pKa, and ionization efficiency, meaning differential extraction recovery and matrix effects between the analog IS and niclosamide can distort quantification. Deuterium (²H)-labeled niclosamide analogs, while isotopically distinct, suffer from well-documented deuterium‑hydrogen exchange and chromatographic retention time shifts, especially with increasing deuterium count . The ¹³C₆ substitution on an aromatic ring avoids these liabilities altogether—¹³C-labeled internal standards exhibit no H/D exchange, co-elute nearly perfectly with the unlabeled analyte, and experience identical matrix effects in ESI ionization [2]. Niclosamide-13C6 therefore provides a degree of quantitative fidelity that neither unlabeled niclosamide, structural analog IS, nor deuterated niclosamide can match.

Quantitative Differentiation: ¹³C₆ vs. Deuterated and Structural Analog IS


Reduced Isotopic Effect: ¹³C₆ Eliminates H/D Exchange and Chromatographic Shift

²H-labeled internal standards are susceptible to deuterium‑hydrogen exchange, particularly when deuterium atoms are positioned adjacent to carbonyl groups or other exchange-labile environments; this exchange alters the effective concentration of the IS and introduces systematic error. Furthermore, as the number of deuterium atoms increases, the retention time difference between the deuterated IS and the unlabeled analyte becomes measurable, causing differential matrix effects during electrospray ionization . In contrast, Niclosamide-13C6 carries six ¹³C atoms on the 4-nitroaniline aromatic ring—a chemically inert, non-exchangeable position. The ¹³C–¹²C bond is chemically and physically far more similar to the native ¹²C–¹²C bond than a C–²H bond is to a C–¹H bond, resulting in a dramatically reduced isotopic effect. Industry guidance explicitly states that ¹³C, ¹⁵N, and ¹⁷O labeled IS are preferred over ²H-labeled IS for quantitative LC-MS/MS because they behave more closely to the unlabeled analyte [1][2].

Isotope effect LC-MS/MS Internal standard selection Deuterium exchange

Validated Recovery Across Five Matrices Using Isotope Dilution HPLC-MS/MS

In a peer-reviewed isotope dilution HPLC-MS/MS method, Niclosamide-13C6 (referred to as NIC-13C6) was used as the internal standard for niclosamide quantification in water, sediment, fish muscle/skin, and shrimp muscle. The method employed selected reaction monitoring (SRM) with internal standard calibration. Across water samples spiked at three levels (2.5, 25, and 250 ng/L), average recoveries ranged from 90.5% to 109% with RSDs of 3.2%–11%. For solid matrices (sediment, fish, and shrimp) spiked at 0.5, 5.0, and 50 μg/kg, average recoveries ranged from 89.4% to 113% [1]. This method achieved a limit of detection (LOD) of 1.0 ng/L and a limit of quantitation (LOQ) of 2.5 ng/L in water, and 0.2 μg/kg (LOD) / 0.5 μg/kg (LOQ) in solid matrices, with correlation coefficients (r²) ≥0.9995 [1].

Isotope dilution HPLC-MS/MS Recovery Niclosamide residue Environmental analysis

Matrix Effect Normalization via Co-Elution and Identical Ionization

In electrospray ionization LC-MS/MS, co-eluting matrix components can suppress or enhance analyte ionization, producing inaccurate quantification unless the internal standard experiences identical matrix effects. Stable isotope-labeled internal standards (SIL-IS) such as Niclosamide-13C6, which share identical chemical structure and physicochemical properties with the analyte, co-elute with the unlabeled analyte and therefore experience the same degree of ion suppression or enhancement . This is the fundamental advantage of SIL-IS over structural analog IS: ibuprofen, used as IS in one published niclosamide plasma method, differs from niclosamide in logD (niclosamide ~4.3 vs. ibuprofen ~3.5), pKa, and functional groups, meaning matrix effects on ibuprofen may not track those on niclosamide, especially across different plasma lots or tissue homogenates [1]. Niclosamide-13C6 eliminates this source of variability by design: it is niclosamide, isotopically shifted by +6 Da, ensuring that any ionization suppression affecting the analyte at a given retention time affects the IS identically.

Matrix effect Ion suppression LC-MS/MS quantification SIL-IS Isotope dilution

MS Signal Discrimination: +6 Da Mass Shift Avoids Chlorine Isotopologue Overlap

Niclosamide contains two chlorine atoms, which produce a characteristic natural isotope pattern with prominent M+2 and M+4 peaks due to the ~3:1 natural abundance ratio of ³⁵Cl to ³⁷Cl. For IS selection, the mass difference between the labeled IS and the unlabeled analyte must be sufficient to avoid spectral overlap with the analyte's natural isotopologue distribution. Industry guidance recommends a minimum of 3 Da mass difference for small organic molecules (50–800 Da), and an even larger difference for polychlorinated compounds because of their substantial M+2 and M+4 natural abundance [1]. Niclosamide-13C6 provides a +6 Da mass shift (+6.02 Da from six ¹³C atoms), placing the IS signal well outside the natural isotopologue envelope of niclosamide and preventing quantitative interference. A deuterated niclosamide with fewer than 4–5 deuterium atoms (e.g., niclosamide-d₃) would risk spectral overlap with the native M+2/M+4 chlorine isotopologue cluster, potentially compromising quantification at low analyte concentrations [1].

Mass spectrometry Spectral overlap Chlorine isotope pattern Internal standard mass shift M+2/M+4

Regulatory Traceability: Gravimetric Content and Lot-Specific CoA

Niclosamide-13C6 from specialized reference material manufacturers (e.g., WITEGA) is supplied with gravimetrically assigned content values and a comprehensive, lot-specific Certificate of Analysis (CoA) documenting HPLC purity (>99.0%), isotopic purity (>99.0 atom% ¹³C), and identity confirmation . Gravimetric content assignment—weighing the pure material directly rather than determining content by comparative chromatography—eliminates systematic error propagation from a higher-level reference standard and provides a direct mass-traceable link to the SI unit . This level of characterization is distinct from generic research-grade labeled compounds that may report only HPLC purity without gravimetric content assignment or independent isotopic enrichment verification. For laboratories operating under ISO 17025, GLP, or pharmacopeial compliance frameworks, this documentation package directly supports method validation, instrument qualification, and audit defense .

Reference standard Gravimetric assignment ISO 17025 Certificate of Analysis Method validation

Chemical Stability: No H/D Back-Exchange in Protic Solvents

A well-recognized liability of deuterium-labeled internal standards is hydrogen–deuterium back-exchange when the IS is dissolved in protic solvents (water, methanol, biological fluids) or exposed to acidic/basic conditions during sample preparation. This back-exchange reduces the effective concentration of the labeled IS and generates unlabeled analyte signal, biasing quantification . The TRC stable isotope selection guidance specifically warns against placing ²H labels adjacent to carbonyl groups because of the elevated exchange risk, and notes that ¹³C and ¹⁵N labels are 'more stable in the molecular structure' and thus more widely applied [1]. Niclosamide-13C6, with ¹³C atoms incorporated into the carbon skeleton of the aromatic ring, is chemically inert under all standard bioanalytical sample preparation conditions (protein precipitation, liquid-liquid extraction, solid-phase extraction, evaporation/reconstitution), ensuring that the IS concentration remains constant from spike to analysis .

Chemical stability H/D exchange Sample preparation SIL-IS Bioanalysis

Procurement and Application Scenarios Based on Quantitative Evidence


Regulatory Bioanalytical Method Validation for PK Studies

When developing and validating an LC-MS/MS method for niclosamide quantification in plasma or tissues under FDA/EMA bioanalytical method validation guidance, Niclosamide-13C6 is the optimal internal standard choice. Its SIL-IS properties ensure identical extraction recovery and matrix effect experience with the analyte, satisfying the regulatory expectation that the IS tracks the analyte through all sample preparation steps [1]. In contrast, the published method using ibuprofen as a structural analog IS for niclosamide PK in rats and dogs demonstrated intra-day accuracy up to 12.1% in dog plasma [2]—values that, while acceptable, reflect the inherent variability introduced by non-identical IS behavior. Niclosamide-13C6 eliminates this source of variability. For laboratories pursuing regulatory submission, the gravimetrically assigned content and lot-specific CoA from qualified reference material vendors provide the SI-traceable documentation required for audit defense and method transfer .

Multi-Matrix Environmental Residue Monitoring at Sub-ppb Levels

The validated isotope dilution HPLC-MS/MS method using Niclosamide-13C6 as IS has demonstrated robust quantification across five environmental matrices (water, sediment, fish muscle/skin, and shrimp muscle) with LODs of 1.0 ng/L in water and 0.2 μg/kg in solids, recoveries of 89.4%–113%, and r² ≥0.9995 [1]. For environmental monitoring laboratories tasked with detecting niclosamide residues at regulatory action levels, Niclosamide-13C6 enables a single, matrix-independent IS solution that avoids the need for matrix-matched calibration curves with structural analog IS—streamlining batch throughput and reducing solvent and standard consumption. The +6 Da mass shift is especially important for environmental samples, where co-extracted interferences are diverse and unpredictable, because it places the IS signal definitively outside the native chlorine isotopologue envelope, preventing false-positive IS signal attribution [2].

ADME Studies Requiring Metabolite Tracking Without Label Instability

In absorption, distribution, metabolism, and excretion (ADME) studies, niclosamide is extensively metabolized and exhibits high plasma protein binding (>99.8%) and low oral bioavailability [1]. Tracking the parent drug and its metabolites in complex biological matrices (plasma, urine, bile, tissue homogenates) requires an IS that remains chemically stable through prolonged sample workup involving enzymatic hydrolysis, pH adjustment, and extraction. Niclosamide-13C6 meets this requirement: the ¹³C₆ label on the aromatic ring is chemically inert, eliminating the H/D back-exchange risk that plagues deuterated IS when samples are exposed to aqueous buffers or acidic conditions [2]. Furthermore, because the ¹³C label is on the 4-nitroaniline ring—a structural moiety likely retained in key Phase I metabolites—the IS may also be suitable for quantifying major metabolites if they retain this labeled substructure, subject to method-specific validation [1].

GMP/GLP QC Release Testing with Pharmacopeial Traceability

For pharmaceutical quality control laboratories performing niclosamide API content uniformity, dissolution testing, or impurity profiling, Niclosamide-13C6 serves as a fully characterized reference standard compliant with regulatory guidelines and traceable to pharmacopeial standards (USP or EP) [1]. The gravimetrically assigned content (>99.0% purity, >99.0 atom% ¹³C isotopic purity) supports method validation, system suitability testing, and ongoing quality controlled (QC) applications during API synthesis and formulation development [1][2]. Unlike research-grade labeled compounds, which may carry only a chromatographic purity value, a properly characterized Niclosamide-13C6 reference standard from a qualified vendor provides the documentation chain required for GMP batch release and regulatory inspection readiness [2].

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